(Cyclopent-1-en-1-yl)(triethoxy)silane

Description

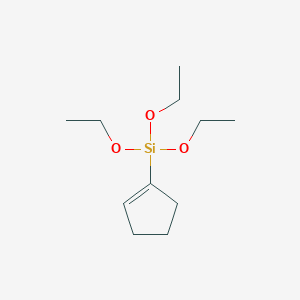

(Cyclopent-1-en-1-yl)(triethoxy)silane is an organosilicon compound characterized by a cyclopentenyl ring bonded to a triethoxysilyl group. This structure combines the reactivity of the cyclopentene moiety with the hydrolytic and crosslinking capabilities of triethoxysilane. The cyclopentenyl group may impart unique steric and electronic properties, influencing its reactivity in polymerization, surface modification, or coupling applications.

Properties

CAS No. |

89561-34-2 |

|---|---|

Molecular Formula |

C11H22O3Si |

Molecular Weight |

230.38 g/mol |

IUPAC Name |

cyclopenten-1-yl(triethoxy)silane |

InChI |

InChI=1S/C11H22O3Si/c1-4-12-15(13-5-2,14-6-3)11-9-7-8-10-11/h9H,4-8,10H2,1-3H3 |

InChI Key |

IMFMUWJYTDUSIU-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C1=CCCC1)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopent-1-en-1-yl)(triethoxy)silane typically involves the reaction of cyclopentene with triethoxysilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where cyclopentene reacts with triethoxysilane in the presence of a platinum-based catalyst under mild conditions. This reaction proceeds smoothly to yield the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of advanced catalytic systems and optimized reaction parameters further enhances the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(Cyclopent-1-en-1-yl)(triethoxy)silane undergoes various chemical reactions, including:

Substitution: The ethoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrosilylation: Platinum-based catalysts, mild temperatures (25-50°C), and inert atmosphere (e.g., nitrogen or argon).

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids, typically at room temperature or slightly elevated temperatures.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base (e.g., sodium hydroxide) and under reflux conditions.

Major Products Formed

Hydrosilylation: this compound.

Oxidation: Silanols or siloxanes.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

(Cyclopent-1-en-1-yl)(triethoxy)silane has a wide range of applications in scientific research:

Materials Science: It is used as a precursor for the synthesis of hybrid organic-inorganic materials, which have applications in coatings, adhesives, and sealants.

Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Industrial Chemistry: It is employed in the production of specialty chemicals and as a coupling agent to improve the adhesion between organic and inorganic materials.

Mechanism of Action

The mechanism of action of (Cyclopent-1-en-1-yl)(triethoxy)silane involves the interaction of the silicon atom with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by the catalyst. The ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane linkages. These reactions are crucial for the formation of hybrid materials and functionalized silanes .

Comparison with Similar Compounds

Structural and Functional Group Variations

a) Triethoxy(ethyl)silane (C₂H₅-Si(OCH₂CH₃)₃)

- Applications : Effective in fiber treatment (e.g., coir fiber-reinforced PVC composites), where it removes lignin/hemicellulose and enhances interfacial bonding, leading to increased fatigue life compared to other treatments .

- Key Difference : The ethyl group lacks the conjugated double bond of cyclopentenyl, reducing steric hindrance and altering hydrophobicity.

b) Bis-(triethoxysilylpropyl) tetrasulfide (TESPT, Si-69)

- Applications : Widely used in rubber vulcanization; sulfur bridges enhance silica-rubber interactions, improving mechanical properties .

- Key Difference : The tetrasulfide (-S₄-) linkage and propyl spacer enable dual reactivity with silica and rubber, unlike the cyclopentenyl group, which may prioritize π-orbital interactions.

c) Triethoxy(octyl)silane (C₈H₁₇-Si(OCH₂CH₃)₃)

- Applications : Enhances coatings' adhesion, UV stability, and water repellency in architectural and industrial settings .

- Key Difference : The long alkyl chain (octyl) increases hydrophobicity but reduces reactivity compared to the cyclopentenyl group, which could participate in Diels-Alder or electrophilic addition reactions.

d) Cyclopent-3-ene, 1,1-dimethoxy-1-sila- (C₅H₈-Si(OCH₃)₂)

e) γ-Glycidoxypropyl triethoxy silane

- Applications : Epoxy-functional silane used in adhesives and coatings for crosslinking .

- Key Difference : The glycidoxy group enables epoxy ring-opening reactions, contrasting with the cyclopentenyl group’s alkene-based reactivity.

Comparative Data Table

Reactivity and Application Insights

- Hydrolysis Rates : Ethoxy groups hydrolyze slower than methoxy due to larger steric bulk, but cyclopentenyl’s steric hindrance may further delay hydrolysis compared to linear alkyl substituents .

- Coupling Efficiency : Cyclopentenyl’s alkene could enable conjugation with aromatic systems or participate in cycloadditions, unlike saturated alkyl or epoxy groups .

- Thermal Stability : Triethoxy silanes generally exhibit high boiling points (~340°C), making them suitable for high-temperature processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.